Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate
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Overview
Description
Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of fluorine, chlorine, and amino groups in the pyridine ring imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the fluorination of pyridine derivatives using reagents like AlF3 and CuF2 at high temperatures (450-500°C)
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: DDQ, molecular oxygen, iron (II) phthalocyanine as a mediator.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in solvents like dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like fluorine and chlorine can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Amino-2,6-dichloropyridine: Shares similar structural features but lacks the fluorine atom, resulting in different reactivity and applications.
Fluoropyridines: A broader class of compounds with varying degrees of fluorination, used in similar applications but with distinct properties.
Uniqueness: Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate stands out due to the combination of fluorine, chlorine, and amino groups in the pyridine ring. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C13H9Cl2FN2O2 |
---|---|
Molecular Weight |
315.12 g/mol |
IUPAC Name |
benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C13H9Cl2FN2O2/c14-11-8(10(17)9(16)12(15)18-11)13(19)20-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,17,18) |
InChI Key |
TYJWYTUMKJPMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C(=C(N=C2Cl)Cl)F)N |
Origin of Product |
United States |
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